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Abstract

Remibrutinib (LOUO064) is a potent, highly selective, covalent inhibitor of Bruton's tyrosine
kinase (BTK) under development by Novartis for a range of autoimmune and inflammatory
diseases. Its unique mechanism of binding to an inactive conformation of BTK confers an
exquisite kinase selectivity, positioning it as a potential best-in-class therapeutic. This technical
guide provides a comprehensive overview of the discovery, mechanism of action, and the
preclinical and clinical development history of remibrutinib, with a focus on its journey from
laboratory to late-stage clinical trials for chronic spontaneous urticaria (CSU) and hidradenitis
suppurativa (HS).

Discovery and Lead Optimization

Remibrutinib was discovered and developed by Novartis as part of a dedicated effort to create
a BTK inhibitor with superior selectivity over first-generation molecules, which were often
limited by off-target effects.[1] The discovery program focused on identifying a covalent inhibitor
that could achieve high potency while minimizing interaction with other kinases, a common
challenge due to the conserved nature of the cysteine residue (Cys481) in the ATP-binding
pocket of many kinases.[2][3]

The key innovation in the design of remibrutinib was the strategy of targeting an inactive
conformation of BTK.[2][4] This approach allowed for the optimization of interactions with
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unigue non-conserved residues within the kinase domain, leading to a molecule with an
exceptional selectivity profile.[2][3][4] The successful optimization efforts resulted in the
identification of LOU064, now known as remibrutinib, a compound that demonstrated high
potency and the desired selectivity profile, making it a promising candidate for treating immune-
mediated diseases rather than oncology indications.[2][4]

Mechanism of Action: BTK Signaling Inhibition

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that functions as a key
signaling molecule in multiple immune cell types, most notably B-cells and mast cells.[1][5]

e In B-cells: BTK is an essential component of the B-cell receptor (BCR) signaling pathway,
which is vital for B-cell proliferation, differentiation, and survival.[5]

e In Mast Cells and Basophils: BTK is a crucial downstream effector of the high-affinity IgE
receptor (FceRI).[6][7] Cross-linking of FceRI by IgE-antigen complexes activates a signaling
cascade involving LYN and SYK kinases, which in turn activate BTK.[8] Activated BTK leads
to the degranulation of mast cells and basophils, releasing histamine, proteases, and other
pro-inflammatory mediators that drive the symptoms of allergic and inflammatory conditions
like chronic spontaneous urticaria (CSU).[6][7][9]

Remibrutinib is a covalent inhibitor that irreversibly binds to the Cys481 residue in the active
site of BTK, effectively blocking its enzymatic activity.[7] By inhibiting BTK, remibrutinib
disrupts these signaling cascades, preventing mast cell degranulation and suppressing B-cell
activity.[5][6] This targeted approach modulates the pathological immune response without
causing broad immunosuppression.[5]
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Caption: Simplified FceRI-BTK signaling pathway in mast cells and the inhibitory action of
remibrutinib. (Within 100 characters)

Preclinical Development
In Vitro Studies: Potency and Selectivity

Remibrutinib's potency and selectivity were established through a series of in vitro assays. It
demonstrated subnanomolar binding affinity for BTK and high selectivity against other TEC
family kinases and a broad panel of other kinases.[6] This high degree of selectivity is a key
differentiating feature.

Parameter Value Reference Kinases Value

110 nM (>175x

selectivity)

BTK Kd 0.63 nM TEC Kd

540 nM (>857x
BTK IC50 (enzyme) 1.3nM BMX Kd

selectivity)
BTK IC50 (B-cell No binding up to 10
. 18 nM ITK, EGFR, JAK3, etc.
inhibition) UM

BTK IC50 (blood, 1hr) 21 nM

Table 1: In Vitro Potency and Selectivity of Remibrutinib.[3][6]

Experimental Protocol: Kinase Selectivity
(Representative)

o Assay Type: Competitive binding assay (e.g., KINOMEscan™).

 Principle: Test compound (remibrutinib) competes with an immobilized, active-site directed

ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the
solid support is measured via quantitative PCR of the DNA tag.
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e Procedure: a. A broad panel of human kinases (e.g., >400) are individually expressed and
tagged. b. Each kinase is incubated with the immobilized ligand and remibrutinib at a fixed
concentration (e.g., 1 uM). c. After equilibration, the amount of bound kinase is quantified. d.
Results are reported as percent of control (%Ctrl), where a lower value indicates stronger
binding of the test compound. e. For key off-targets, a full dose-response curve is generated
to determine the dissociation constant (Kd).

In Vivo Studies: Target Occupancy and Efficacy

In vivo studies confirmed that remibrutinib could achieve high and sustained target occupancy
and demonstrated efficacy in a relevant animal model of autoimmune disease.

Study Type Model Key Finding Value
Effective dose for 90%

Target Occupancy Rat 1.6 mg/kg
occupancy (EC90)

Efi Rat Collagen-Induced Dose-dependent
icac
Y Arthritis efficacy observed

Table 2: Key In Vivo Preclinical Findings.[2][4]

Experimental Protocol: Rat Collagen-Induced Arthritis
(CIA) Model (Representative)

e Animal Strain: Lewis rats, a susceptible inbred strain.

e Induction of Arthritis: a. Immunization (Day 0): Rats are immunized intradermally at the base
of the tail with an emulsion containing bovine type Il collagen and Incomplete Freund's
Adjuvant (IFA). b. Booster (Day 7): A booster injection of the same emulsion is administered
to ensure a high incidence and severity of arthritis.

o Treatment: Remibrutinib or vehicle is administered orally, once or twice daily, starting from a
predetermined day post-immunization (e.g., Day 7 or upon onset of symptoms).

e Assessment: a. Arthritis development is monitored daily or every other day. b. Paws are
scored for clinical signs of arthritis (erythema, swelling) on a scale of 0-4 per paw, for a
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maximum score of 16 per animal. c. Paw thickness is measured using calipers. d. At the end
of the study, joints are collected for histological analysis to assess inflammation, cartilage
damage, and bone erosion.

« Endpoint: The primary endpoint is the reduction in the mean arthritis score in the
remibrutinib-treated groups compared to the vehicle-treated group.

Clinical Development

Remibrutinib has progressed through a robust clinical development program, primarily
focusing on chronic spontaneous urticaria (CSU), with investigations in other immune-mediated
conditions like hidradenitis suppurativa (HS) and multiple sclerosis.[10][11][12]
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Caption: A generalized workflow for the discovery and clinical development of remibrutinib.
(Within 100 characters)
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Phase | Studies

First-in-human studies were conducted in healthy volunteers to assess the safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) of remibrutinib.

o Key Findings:

[e]

Remibrutinib was well-tolerated across all tested single and multiple ascending doses.

o

Absorption was rapid, with a median time to maximum concentration (Tmax) of 0.5-1.25
hours.

o

Food intake did not have a clinically relevant effect on drug exposure.

[¢]

High (>95%) and sustained (=24 hours) BTK occupancy in the blood was achieved with
single doses of 30 mg or higher.

PK Parameter Single Ascending Dose (0.5-600 mg)
Median Tmax 0.5-1.25 hours

Apparent Blood Clearance 280 -560 L/h

Apparent Volume of Distribution 400 - 15,000 L

Mean Residence Time (Multiple Dose) < 3 hours (no pronounced accumulation)

Table 3: Pharmacokinetic Parameters of Remibrutinib in Healthy Volunteers.

Phase Il Studies

Phase Il trials were designed to evaluate the efficacy, safety, and dose-response of
remibrutinib in patient populations.

e Chronic Spontaneous Urticaria (CSU): A Phase llb study (NCT03926611) demonstrated that
all tested doses of remibrutinib provided statistically significant and rapid improvements in
the weekly urticaria activity score (UAS7) compared to placebo at week 4 and week 12. The
drug showed a favorable safety profile.
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» Hidradenitis Suppurativa (HS): A 16-week Phase Il trial in patients with moderate-to-severe
HS showed that remibrutinib performed better than placebo. The primary endpoint was the
simplified HS Clinical Response (sHISCR).

L . Key Efficacy
Indication Trial Dose(s) .
Finding
Hidradenitis 72.7% achieved
) Phase Il (n=77) 25 mg BID )

Suppurativa sHISCR at Week 16

48.5% achieved
100 mg BID )

sHISCR at Week 16

34.7% achieved
Placebo

sHISCR at Week 16

Table 4: Phase |l Efficacy Data in Hidradenitis Suppurativa.[11]

Phase lll Studies: The REMIX Program for CSU

The pivotal Phase Il clinical program for remibrutinib in CSU consists of two identical, global,
multicenter, randomized, double-blind, placebo-controlled studies: REMIX-1 (NCT05030311)
and REMIX-2 (NCT05032157).[10] These studies evaluated the efficacy and safety of
remibrutinib 25 mg twice daily as an add-on therapy for adult patients with CSU whose
symptoms were inadequately controlled by second-generation H1-antihistamines.[10]

o Study Design:

[¢]

Screening Period: Up to 4 weeks.

[¢]

Double-Blind Treatment: 24 weeks of remibrutinib 25 mg BID or placebo.

o

Open-Label Extension: 28 weeks where all patients, including those initially on placebo,
received remibrutinib.

o

Follow-up: 4-week treatment-free period.
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e Primary Endpoint: Both studies met their primary endpoint, demonstrating a statistically

significant and clinically meaningful absolute change from baseline in UAS7 at Week 12.[10]

o Key Results:

o Rapid Onset: Significant symptom improvement was observed as early as Week 2.[10]

o Sustained Efficacy: The improvements in UAS7 were sustained up to Week 52.[9]

o Safety: Remibrutinib was well-tolerated with a favorable safety profile up to 52 weeks.

The incidence of adverse events, including liver function tests, was comparable between

the remibrutinib and placebo groups during the controlled period.[9]

LS Mean
Change in
Trial Treatment Arm N UAS7 from p-value
Baseline at
Week 12 (+SE)
Remibrutinib 25
REMIX-1 313 -20.0+0.7 <0.001
mg BID
Placebo 157 -13.8+1.0
Remibrutinib 25
REMIX-2 300 -19.4 £ 0.7 <0.001
mg BID
Placebo 155 -11.7 £ 0.9

Table 5: Primary Efficacy Endpoint Results from Phase |ll REMIX-1 & REMIX-2 Trials.

Conclusion and Future Directions

The development of remibrutinib represents a successful application of structure-based drug

design to create a highly selective and potent BTK inhibitor. Its unique mechanism of targeting

an inactive kinase conformation has translated into a promising clinical profile. Preclinical

studies established its potent and selective activity, which was subsequently confirmed in

Phase | studies demonstrating high target occupancy at well-tolerated doses. The robust and
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consistent data from the Phase Il and lll clinical trials, particularly the REMIX program, have
established its efficacy and safety in chronic spontaneous urticaria, showing rapid and
sustained symptom control.[10] Ongoing and future studies in other B-cell and mast cell-driven
diseases, such as hidradenitis suppurativa and multiple sclerosis, will further define the
therapeutic potential of this best-in-class oral BTK inhibitor.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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